

physical and chemical properties of (R)-Phanephos

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Compound of Interest		
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(R)-Phanephos: A Comprehensive Technical Guide

(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]paracyclophane, commonly known as **(R)-Phanephos**, is a chiral diphosphine ligand renowned for its efficacy in asymmetric catalysis. Its rigid [2.2]paracyclophane backbone imparts a unique planar chirality and steric environment, making it a highly effective ligand for a variety of metal-catalyzed enantioselective transformations, most notably asymmetric hydrogenation reactions. This guide provides an indepth overview of the physical and chemical properties of **(R)-Phanephos**, detailed experimental protocols for its synthesis and application, and visualizations of key reaction mechanisms and workflows.

Core Physical and Chemical Properties

(R)-Phanephos is a white, crystalline solid that is generally stable under standard laboratory conditions, though it is sensitive to air and moisture.[1] It is soluble in organic solvents such as dichloromethane and diethyl ether.[1] The unique structural feature of (R)-Phanephos is its C2-symmetric planar chirality, derived from the substituted [2.2]paracyclophane scaffold.[1] This rigid structure plays a crucial role in the high levels of enantioselectivity observed in reactions where it is employed as a ligand.[2]

Summary of Physical Properties



Property	Value	Reference(s)
Molecular Formula	C40H34P2	[3]
Molecular Weight	576.6 g/mol	[3]
Appearance	White crystalline solid	[2]
Melting Point	222-226 °C	[4]
Specific Rotation ([α]D)	-34 ± 4° (c = 1 in chloroform)	[4]
Solubility	Soluble in dichloromethane and diethyl ether	[1]

Spectroscopic Data

While detailed spectral data for **(R)-Phanephos** is not readily available in public literature, the following represents typical characterization data for related phosphine ligands and complexes.



Technique	Expected Observations
³¹ P NMR	A single resonance in the range of -10 to -20 ppm is characteristic for diarylphosphines of this type.
¹ H NMR	A complex multiplet pattern is expected in the aromatic region (δ 7.0-8.0 ppm) corresponding to the phenyl groups and the paracyclophane aromatic protons. The aliphatic ethylene bridges of the paracyclophane scaffold would appear as multiplets in the upfield region (δ 2.5-4.0 ppm).
¹³ C NMR	Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the inequivalent carbons of the phenyl and paracyclophane rings. Signals for the aliphatic carbons of the ethylene bridges would be found further upfield.
FT-IR	Characteristic P-C stretching vibrations, C-H stretching and bending vibrations for aromatic and aliphatic moieties, and aromatic C=C stretching bands.
Mass Spectrometry	The molecular ion peak (M ⁺) would be observed at m/z = 576.2, corresponding to the exact mass of $C_{40}H_{34}P_2$.

Experimental Protocols Synthesis of (R)-Phanephos

The synthesis of **(R)-Phanephos** typically begins with the commercially available [2.2]paracyclophane. The general synthetic route involves the following key steps:

- Dibromination: [2.2]Paracyclophane is first dibrominated to yield a pseudo-para dibromide.[5]
- Thermal Isomerization: The pseudo-para dibromide undergoes thermal isomerization to produce the pseudo-ortho atropisomer.[5]



- Lithiation and Phosphinylation: The pseudo-ortho dibromide is then subjected to a lithium-halogen exchange using an organolithium reagent like n-butyllithium. The resulting dilithiated intermediate is then quenched with chlorodiphenylphosphine (PPh₂Cl) to afford racemic Phanephos.[5]
- Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer. This can
 be achieved through various methods, including chiral chromatography or crystallization with
 a chiral resolving agent.

Asymmetric Hydrogenation of β-Ketoesters using a Ru/(R)-Phanephos Catalyst

This protocol is adapted from a general procedure for the asymmetric hydrogenation of β -ketoesters.

Materials:

- β-ketoester substrate
- (R)-Phanephos
- Ruthenium precursor (e.g., [Ru(COD)(2-methylallyl)₂])
- Solvent (e.g., methanol)
- Hydrogen gas (high purity)
- Autoclave or high-pressure reactor

Procedure:

- Catalyst Preparation (in situ): In a glovebox, a Schlenk flask is charged with the ruthenium precursor and (R)-Phanephos (typically in a 1:1.1 molar ratio) in degassed methanol. The mixture is stirred at room temperature until a homogeneous solution is formed.
- Reaction Setup: The β -ketoester substrate is dissolved in degassed methanol in a separate flask.



- Hydrogenation: The substrate solution is transferred to a high-pressure autoclave. The prepared catalyst solution is then added. The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 psi).
- Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25 °C) for a specified time (e.g., 12-24 hours).
- Work-up and Analysis: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure. The enantiomeric excess of the product, a chiral β-hydroxy ester, is determined by chiral HPLC or GC analysis.

Mandatory Visualizations Catalytic Cycle of Rh/(R)-Phanephos in Asymmetric Hydrogenation of Enamides

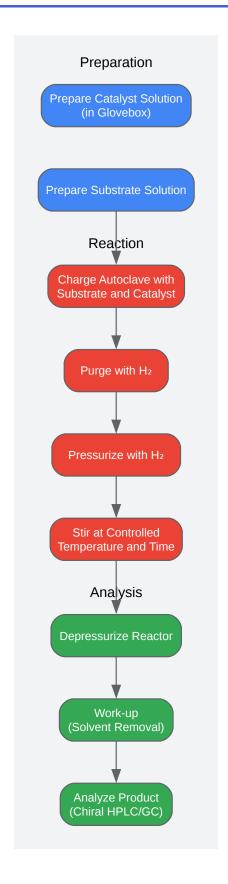


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Catalytic cycle for the asymmetric hydrogenation of an enamide.

Experimental Workflow for Asymmetric Hydrogenation





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A typical experimental workflow for an asymmetric hydrogenation reaction.



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